N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes and receptors. It is being explored for its efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-Cyanophenyl)pyridine-2-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 1-pyridin-2-ylmethyl-piperazine
- 2-[(Piperidin-4-yloxy)methyl]pyridine
Uniqueness: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-3,6,10,13H,4-5,7-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLPRBUDSLSOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403538 |
Source
|
Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-59-0 |
Source
|
Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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